molecular formula C17H18ClNO5S B215444 N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE

Cat. No.: B215444
M. Wt: 383.8 g/mol
InChI Key: MTLCTNSDOWZJDE-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE is a chemical compound with a complex structure, featuring a benzylsulfonyl group attached to an acetamide backbone, which is further substituted with a 4-chloro-2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps. One common approach starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is then reacted with benzylsulfonyl chloride under basic conditions to form the benzylsulfonyl derivative. This intermediate is then coupled with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group would yield sulfone derivatives, while substitution of the chloro group could yield a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The acetamide group can also participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to the presence of both benzylsulfonyl and acetamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18ClNO5S

Molecular Weight

383.8 g/mol

IUPAC Name

2-benzylsulfonyl-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H18ClNO5S/c1-23-15-9-14(16(24-2)8-13(15)18)19-17(20)11-25(21,22)10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20)

InChI Key

MTLCTNSDOWZJDE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2)OC)Cl

Origin of Product

United States

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